Cas no 80783-99-9 (2-Propenamide, N-methoxy-N-methyl-3-phenyl-)

2-Propenamide, N-methoxy-N-methyl-3-phenyl- structure
80783-99-9 structure
Product Name:2-Propenamide, N-methoxy-N-methyl-3-phenyl-
CAS No:80783-99-9
MF:C11H13NO2
MW:191.226423025131
CID:1801660
PubChem ID:3797190
Update Time:2025-04-21

2-Propenamide, N-methoxy-N-methyl-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-methoxy-N-methyl-3-phenyl-
    • (2E)-N-methoxy-N-methyl-3-phenylacrylamide
    • (2E)-N-methoxy-N-methyl-3-phenylpropenamide
    • (E)-N-methoxy-N-methyl-3-phenyl-2-propenamide
    • (E)-N-methoxy-N-methyl-3-phenylprop-2-enamide
    • 3-phenyl-(N-methoxy-N-methyl)propene amide
    • N-methoxy-N-methyl-(E)-3-phenyl-2-propenamide
    • (2E)-N-Methoxy-N-methyl-3-phenylprop-2-enamide
    • N-Methoxy-N-methyl-3-phenyl-2-propenamide
    • 80783-99-9
    • DTXSID101272782
    • cinnamoyl N,O-dimethylhydroxylamine
    • Inchi: 1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3
    • InChI Key: PUWLTCZZUOAVPD-UHFFFAOYSA-N
    • SMILES: O(C)N(C)C(C=CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 191.09500
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54000
  • LogP: 1.71960
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